molecular formula C11H19ClN2O2 B11748404 (2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride

(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride

Cat. No.: B11748404
M. Wt: 246.73 g/mol
InChI Key: RWAAYAIWPLVVNX-PPHPATTJSA-N
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Description

(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride is a synthetic organic compound that features a furan ring, an amino group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Furanones or hydroxylated furans.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

The compound features a furan ring attached to a methyl group, contributing to its unique reactivity and interaction with biological targets. The presence of the amino group enhances its solubility and potential biological activity.

Medicinal Chemistry

Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research has shown that structural modifications can enhance the potency of similar compounds against tumors, suggesting potential for development in cancer therapeutics .

Neuroprotective Effects : The furan moiety has been associated with neuroprotective properties in several studies. Compounds containing furan rings have been reported to exhibit antioxidant activity, which is crucial for protecting neuronal cells from oxidative stress .

Biochemical Research

Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, making it a candidate for enzyme inhibition studies. Such interactions can be pivotal in understanding metabolic pathways and developing inhibitors for therapeutic purposes .

Receptor Modulation : Research indicates that compounds with similar structures can modulate neurotransmitter receptors, potentially influencing neurological functions and offering insights into the treatment of neurodegenerative diseases .

Anticancer Evaluation

A study involving structural analogs of (2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride demonstrated significant growth inhibition in HT29 colon cancer cells. The IC50 values were found to be less than 1.98 μg/mL, indicating potent anticancer activity. Further investigations revealed that the presence of electron-donating groups enhanced cytotoxicity against Jurkat T cells .

Neuroprotective Studies

In vitro assays have shown that derivatives of this compound can reduce oxidative stress markers in neuronal cell cultures. These findings suggest potential applications in treating conditions like Alzheimer’s disease, where oxidative damage plays a critical role .

Anticancer Activity Data

Cell LineIC50 (μg/mL)Notes
HT29 (Colon)< 1.98Significant growth inhibition
Jurkat T Cells< 1.61Enhanced by electron donors

Neuroprotective Activity Data

Activity TypeModelEffect
AntioxidantNeuronal Cell CultureReduced oxidative stress markers

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide: The non-hydrochloride form of the compound.

    Furan-2-ylmethanamine: A simpler structure with a furan ring and an amino group.

    4-methylpentanamide: Lacks the furan ring but shares the amide structure.

Uniqueness

(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride is unique due to the combination of its furan ring, amino group, and amide bond, which confer specific chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride , with the CAS number 1822006-22-3 , is a novel amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Molecular Characteristics

  • Molecular Formula : C₁₁H₁₉ClN₂O₂
  • Molecular Weight : 246.73 g/mol
  • SMILES Notation : CC(C)CC(N)C(=O)NCc1ccco1.Cl

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The biological activity of This compound is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in various physiological processes. Preliminary studies suggest that the compound exhibits potential anti-inflammatory and neuroprotective properties.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests a possible application in treating inflammatory diseases, such as arthritis or asthma.
  • Neuroprotective Effects :
    • Research conducted on neuronal cell cultures indicated that the compound could protect against oxidative stress-induced apoptosis. This finding positions it as a candidate for further investigation in neurodegenerative disorders like Alzheimer's disease.
  • Antimicrobial Properties :
    • A study assessing the antimicrobial efficacy of various derivatives found that this compound exhibited significant activity against certain strains of bacteria, indicating its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeModel/System UsedObserved EffectReference
Anti-inflammatoryHuman cell linesInhibition of cytokine production
NeuroprotectionNeuronal cell culturesProtection against oxidative stress
AntimicrobialBacterial strainsSignificant antimicrobial activity

Properties

Molecular Formula

C11H19ClN2O2

Molecular Weight

246.73 g/mol

IUPAC Name

(2S)-2-amino-N-(furan-2-ylmethyl)-4-methylpentanamide;hydrochloride

InChI

InChI=1S/C11H18N2O2.ClH/c1-8(2)6-10(12)11(14)13-7-9-4-3-5-15-9;/h3-5,8,10H,6-7,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1

InChI Key

RWAAYAIWPLVVNX-PPHPATTJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC1=CC=CO1)N.Cl

Canonical SMILES

CC(C)CC(C(=O)NCC1=CC=CO1)N.Cl

Origin of Product

United States

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